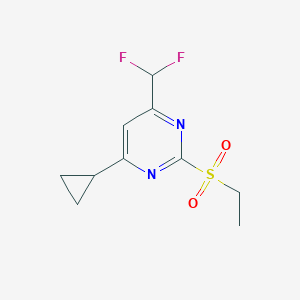

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This pyrimidine derivative is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines that play a crucial role in the development and progression of autoimmune disorders.

Aplicaciones Científicas De Investigación

Structure and Function of DNA Photolyase

DNA photolyases are enzymes that repair DNA damage induced by ultraviolet light, specifically targeting cyclobutane pyrimidine dimers. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA to its original state. The structure of these enzymes, their cofactors, and the photorepair mechanism offer insights into potential applications in understanding DNA repair mechanisms and developing therapeutic strategies for UV-induced DNA damage (Sancar, 1994).

COX-2 Inhibition by Pyrimidine Derivatives

Pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds, featuring a unique arrangement of substituents, show promise in the development of anti-inflammatory drugs with improved pharmacokinetic profiles and efficacy in animal models. The research highlights the therapeutic potential of pyrimidine derivatives in treating conditions associated with COX-2 activity (Swarbrick et al., 2009).

Pyrimidine Derivatives in Nonlinear Optical Materials

The structural and electronic properties of pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been analyzed for their potential as third-order nonlinear optical materials. These studies involve detailed spectroscopic analysis, quantum chemical calculations, and assessments of linear and nonlinear optical behavior. Pyrimidine derivatives are considered for applications in optical limiting and optical switching devices, highlighting their importance in the field of materials science (Murthy et al., 2019).

Propiedades

IUPAC Name |

4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKZVHVGEJOXMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)

![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)

![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)